3-(1-naphthamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide
Description
3-(1-Naphthamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide is a benzofuran-derived small molecule characterized by a naphthylamide substituent at position 3 of the benzofuran core and a 3,4-dimethylphenyl carboxamide group at position 2.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(naphthalene-1-carbonylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O3/c1-17-14-15-20(16-18(17)2)29-28(32)26-25(23-11-5-6-13-24(23)33-26)30-27(31)22-12-7-9-19-8-3-4-10-21(19)22/h3-16H,1-2H3,(H,29,32)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHGISFZNQYRHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-naphthamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in neuroprotection and lipid metabolism modulation. This article reviews the current understanding of its biological activity, supported by various studies and research findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a benzofuran core with a naphthamide and a dimethylphenyl substituent, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Neuroprotective Effects
- Antioxidant Activity
- Hypolipidemic Effects
Neuroprotective Effects
A study focusing on benzofuran derivatives highlighted the neuroprotective properties of similar compounds against NMDA-induced excitotoxicity. Compounds with specific substitutions showed significant protection in neuronal cell cultures, suggesting that structural modifications can enhance neuroprotective efficacy. For instance, derivatives with -CH3 substitutions demonstrated potent neuroprotection comparable to memantine, a known NMDA antagonist .
Antioxidant Activity
The antioxidant capacity of benzofuran derivatives has been evaluated using in vitro assays. Compounds exhibiting hydroxyl groups were found to scavenge free radicals effectively and inhibit lipid peroxidation in rat brain homogenates . This suggests that the presence of specific functional groups can enhance the antioxidant properties of these compounds.
Hypolipidemic Activity
In animal models, particularly using Triton WR-1339-induced hyperlipidemic rats, certain benzofuran derivatives demonstrated significant reductions in triglyceride levels and improvements in HDL-C levels. These findings indicate potential applications in managing hyperlipidemia and related cardiovascular conditions .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The effectiveness of 3-(1-naphthamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide can be attributed to its structural components. The presence of naphthamide and dimethylphenyl groups appears to enhance its interaction with biological targets involved in neuroprotection and lipid metabolism. Further studies are needed to delineate the specific mechanisms through which these structural features confer biological activity.
Comparison with Similar Compounds
Key Structural Features
The compound’s unique features include:
- Naphthylamide group : Enhances aromatic stacking interactions in target binding.
- 3,4-Dimethylphenyl group : Modulates electron density and lipophilicity.
Comparison Table
Pharmacological and Physicochemical Insights
Structure-Activity Relationships (SAR)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
